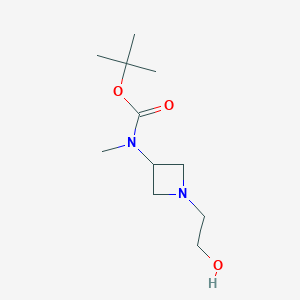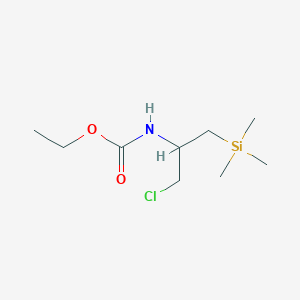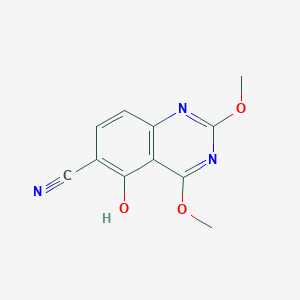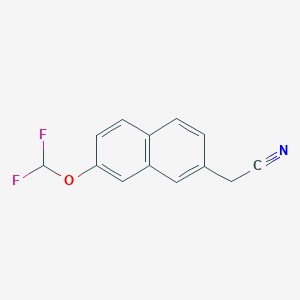
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of a methylsulfanyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced at the 7th position through a nucleophilic substitution reaction.
Formation of Keto Group: The keto group at the 4th position is formed through oxidation reactions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the keto group, leading to the formation of alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and halides.
Major Products:
Oxidized Derivatives: Formation of sulfoxides and sulfones.
Reduced Derivatives: Formation of alcohols.
Substituted Derivatives: Introduction of various functional groups at the 7th position
Wissenschaftliche Forschungsanwendungen
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: The compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death in bacteria.
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Nalidixic Acid: An early quinolone antibiotic with structural similarities.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacteria.
Uniqueness: 7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .
Eigenschaften
CAS-Nummer |
91092-79-4 |
|---|---|
Molekularformel |
C11H9NO3S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NIEOMTOKTLFKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


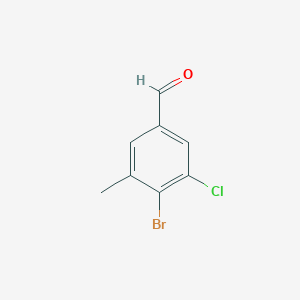

![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)





